1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea
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Overview
Description
3-{4-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA is a complex organic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzylpiperazine moiety, a thiazole ring, and a phenylurea group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzylpiperazine Intermediate: Benzylpiperazine is synthesized through the reaction of piperazine with benzyl chloride in the presence of a base such as sodium hydroxide.
Thiazole Ring Formation: The thiazole ring is formed by reacting a suitable thioamide with α-haloketone under acidic conditions.
Coupling Reaction: The benzylpiperazine intermediate is then coupled with the thiazole derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{4-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylpiperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{4-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{4-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Similar in structure due to the presence of the benzylpiperazine moiety.
3-(4-Benzylpiperazino)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one: Shares the benzylpiperazine group and exhibits similar biological activities.
Uniqueness
3-{4-[2-(4-BENZYLPIPERAZIN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA is unique due to the combination of the thiazole ring and phenylurea group, which contribute to its distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C23H25N5O2S |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
1-[4-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylurea |
InChI |
InChI=1S/C23H25N5O2S/c29-21(28-13-11-27(12-14-28)16-18-7-3-1-4-8-18)15-20-17-31-23(25-20)26-22(30)24-19-9-5-2-6-10-19/h1-10,17H,11-16H2,(H2,24,25,26,30) |
InChI Key |
PTIVQMNNLUENGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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